molecular formula C29H36O8 B1247595 Arisugacin D

Arisugacin D

Katalognummer B1247595
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: LHKWCVMCNOROFZ-MCPFUKIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arisugacin D is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-11-oxo-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromen-3-yl acetate substituted by hydroxy groups at positions 4a and 12a and by a 4-methoxyphenyl group at position 9 (the 3R,4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a cyclic ketone, a delta-lactone and an acetate ester.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

Arisugacin D and related compounds, such as arisugacins A and B, are primarily known for their role as inhibitors of acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, which is important for memory and cognitive functions. Studies have shown that arisugacin A, for example, is a potent and highly selective inhibitor of AChE, suggesting its potential as a therapeutic agent in the treatment of Alzheimer's disease and other dementia-related conditions. The inhibition of AChE by arisugacin D could help maintain higher levels of acetylcholine in the brain, which is beneficial for patients suffering from these neurodegenerative diseases (Otoguro et al., 1997); (Hsung & Cole, 2004).

Structural Analysis and Synthesis

The structure of arisugacin D, a member of the meroterpenoid compounds, has been a subject of interest due to its medicinal importance. The synthesis and structural analysis of arisugacin compounds provide insights into their potential applications and how modifications to their structure could enhance their therapeutic efficacy. The intricate structure, which includes several rings and stereocenters, makes arisugacin a valuable model for studying the synthesis of complex organic compounds (Al-Rashid & Hsung, 2011).

Potential for Developing Novel Therapeutics

The unique mode of action of arisugacin D and its relatives, as well as their selective inhibition of AChE, makes them candidates for the development of Alzheimer's disease therapeutics. These compounds could potentially treat the symptomatic aspects of the disease while also being neuroprotective in the long term. The exploration of arisugacin D's properties could lead to new insights into drug design and development for neurodegenerative diseases (Sunazuka et al., 2002).

Broader Biological Activities

While primarily researched for their potential in treating neurodegenerative diseases, arisugacin compounds, including arisugacin D, might also exhibit other biological activities. For instance, their inhibitory action against various enzymes and their potential effects on cellular processes could be relevant in other areas of medical research. These properties could be useful in studying the relationship between chemical structure and biological activity, as well as in drug discovery (Li et al., 2014).

Eigenschaften

Produktname

Arisugacin D

Molekularformel

C29H36O8

Molekulargewicht

512.6 g/mol

IUPAC-Name

[(1S,2S,5R,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1

InChI-Schlüssel

LHKWCVMCNOROFZ-MCPFUKIPSA-N

Isomerische SMILES

CC(=O)O[C@@H]1CC[C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

Kanonische SMILES

CC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arisugacin D
Reactant of Route 2
Reactant of Route 2
Arisugacin D
Reactant of Route 3
Arisugacin D
Reactant of Route 4
Reactant of Route 4
Arisugacin D
Reactant of Route 5
Arisugacin D
Reactant of Route 6
Arisugacin D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.